- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate IntermediateOrganic Process Research & Development, 2013, 17(1), 97-107,
Cas no 75-75-2 (Methanesulfonic acid)
Methaansulfonzuur (MSA) is een sterk organisch zuur met de chemische formule CH₃SO₃H. Het is een heldere, kleurloze vloeistof die goed oplosbaar is in water en verschillende organische oplosmiddelen. MSA wordt veel gebruikt als zuurkatalysator in organische synthese, elektroplating en als elektrolyt in batterijen. Een belangrijk voordeel is de hoge thermische stabiliteit en het niet-corrosieve karakter in vergelijking met anorganische zuren zoals zwavelzuur of zoutzuur. Bovendien is het biologisch afbreekbaar en minder schadelijk voor het milieu. MSA biedt uitstekende oplosbaarheid voor metalen en wordt vaak toegepast in de farmaceutische industrie vanwege zijn zuiverheid en lage toxiciteit.

Methanesulfonic acid structure
Productnaam:Methanesulfonic acid
Methanesulfonic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- InChI-sleutel: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- LACHT: CS(=O)(=O)O
- BRN: 1446024
Berekende eigenschappen
- Exacte massa: 95.98810
- Monoisotopische massa: 79.993
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 92.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: -0.9
- Topologisch pooloppervlak: 56.5A^2
Experimentele eigenschappen
- Kleur/vorm: Colorless or slightly brown oily liquid, solid at low temperature.
- Dichtheid: 1.319 g/mL at 25 °C
- Smeltpunt: 17-19 °C (lit.)
- Kookpunt: 167 °C/10 mmHg(lit.)
- Vlampunt: Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >
- Brekindex: n20/D 1.416
- Oplosbaarheid: water: soluble1,000 g/L at 20°C
- Waterverdelingscoëfficiënt: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Stabiliteit/houdbaarheid: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogboekP: 0.58480
- Oplosbaarheid: It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.
- Gevoeligheid: Light Sensitive & Hygroscopic
- Kleur/vorm: 70 wt. % in H2O
- Merck: 5954
- Dampfdruk: <1 mmHg ( 20 °C)
- pka: -2.6(at 25℃)
Methanesulfonic acid Beveiligingsinformatie
-
Symbool:
- Prompt:dangerous
- Signaalwoord:Danger
- Gevaarverklaring: H314
- Waarschuwingsverklaring: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Vervoersnummer gevaarlijk materiaal:UN 3265 8/PG 2
- WGK Duitsland:1
- Code gevarencategorie: 21/22-34
- Veiligheidsinstructies: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:III
- Veiligheidstermijn:8
- Risicozinnen:R34
- PackingGroup:III
- Verpakkingsgroep:III
- Gevaarklasse:8
- TSCA:Yes
- Opslagvoorwaarde:2-8°C
- Gevaarsniveau:8
Methanesulfonic acid Douanegegevens
- HS-CODE:2904100000
- Douanegegevens:
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Methanesulfonic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |
Methanesulfonic acid |
75-75-2 | 99.0%(T) | 25g |
¥310.0 | 2022-05-30 | |
abcr | AB110742-1 l |
Methanesulfonic acid, 98%; . |
75-75-2 | 98% | 1 l |
€202.90 | 2023-09-19 | |
Cooke Chemical | A5406412-500G |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
RMB 120.00 | 2023-09-07 | |
Cooke Chemical | A5406512-100ML |
Methanesulfonic acid |
75-75-2 | 70%water solution | 100ml |
RMB 30.40 | 2023-09-07 | |
Enamine | EN300-29198-0.05g |
methanesulfonic acid |
75-75-2 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-29198-25.0g |
methanesulfonic acid |
75-75-2 | 95.0% | 25.0g |
$38.0 | 2025-03-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 2.5l |
¥383 | 2024-05-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |
Methanesulfonic Acid |
75-75-2 | >99.0%(T) | 25g |
¥240.00 | 2023-09-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |
Methanesulfonic acid |
75-75-2 | 100ml |
¥ 118.8 | 2024-07-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |
Methanesulfonic acid |
75-75-2 | 70% | 100ml |
¥73.90 | 2023-09-02 |
Methanesulfonic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Referentie
Productiemethode 2
Reactievoorwaarden
Referentie
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Productiemethode 3
Reactievoorwaarden
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
Referentie
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
IP.com Journal,
2011,
11,
,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
Referentie
Synthesis of dabigatran etexilate mesylate
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
,
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Referentie
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IP.com Journal,
2012,
12,
,
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Referentie
An improved process for preparation of dabigatran etexilate mesylate
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referentie
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
European Journal of Medicinal Chemistry,
2014,
82,
490-497
,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referentie
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
ChemMedChem,
2014,
9(12),
2639-2646
,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
Referentie
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
Referentie
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Referentie
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
,
Productiemethode 12
Reactievoorwaarden
1.1 Solvents: Toluene ; 3 h, 80 °C
Referentie
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
,
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Referentie
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Referentie
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
Referentie
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Referentie
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
Productiemethode 17
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referentie
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ChemistrySelect,
2023,
8(18),
,
Productiemethode 19
Reactievoorwaarden
1.1 1 h, 0 °C
Referentie
Synthesis and antifungal activity of the novel triazole compounds
MedChemComm,
2013,
4(4),
704-708
,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referentie
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ChemistrySelect,
2023,
8(18),
,
Productiemethode 21
Reactievoorwaarden
Referentie
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(18), 8091-8109,
Productiemethode 22
Reactievoorwaarden
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Referentie
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
IP.com Journal,
2012,
12,
,
Productiemethode 23
Reactievoorwaarden
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
Referentie
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Pharma Chemica,
2018,
10(4),
127-148
,
Productiemethode 24
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Referentie
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Organic Process Research & Development,
2014,
18(6),
744-750
,
Productiemethode 25
Reactievoorwaarden
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
Referentie
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
,
Productiemethode 26
Reactievoorwaarden
1.1 1 h, 0 °C
Referentie
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Archives of Pharmacal Research,
2013,
36(10),
1215-1222
,
Productiemethode 27
Reactievoorwaarden
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
Referentie
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
,
Productiemethode 28
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Referentie
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heterocyclic Communications,
2005,
11(1),
19-22
,
Productiemethode 29
Reactievoorwaarden
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Referentie
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
,
Productiemethode 30
Reactievoorwaarden
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Referentie
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Productiemethode 31
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
Referentie
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
,
Productiemethode 32
Reactievoorwaarden
1.1 Solvents: Toluene
Referentie
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
,
Productiemethode 33
Reactievoorwaarden
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Referentie
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Productiemethode 34
Reactievoorwaarden
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Productiemethode 35
Reactievoorwaarden
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
Productiemethode 36
Reactievoorwaarden
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Productiemethode 37
Reactievoorwaarden
Referentie
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
Productiemethode 38
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Referentie
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
Productiemethode 39
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Productiemethode 40
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referentie
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
Productiemethode 41
Reactievoorwaarden
1.1 1 h, 0 °C
Referentie
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
RSC Advances,
2013,
3(32),
13486-13490
,
Productiemethode 42
Methanesulfonic acid Raw materials
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- Methanesulfonic acid
- N,N'-Carbonyldiimidazole
- Hexyl chloroformate
- 4-carbamimidamidobenzoic acid hydrochloride
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Sulfur, iodotrimethyloxo-
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2,4-Difluoroacetophenone
- 2-Naphthalenecarboximidamide,6-hydroxy-
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- Dabigatran Impurity 148
- 1-Hexanol
- naphthalen-2-ol
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- 6-Cyano-2-naphthol
- Deacetamidine Cyano Dabigatran Ethyl Ester
- 4H-1,2,4-Triazol-4-amine
- Aminoiminomethanesulfonic Acid
- 6-bromonaphthalen-2-ol
- Difluoro triazolyl acetophenone
- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride
- Masupirdine
Methanesulfonic acid Preparation Products
Methanesulfonic acid Leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
(CAS:75-75-2)
Ordernummer:SFD624
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
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Methanesulfonic acid Gerelateerde literatuur
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Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
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Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
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Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390
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Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713
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Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid

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atkchemica
(CAS:75-75-2)Methanesulfonic acid

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek